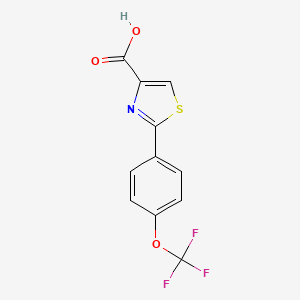
2-(4-Trifluoromethoxy-phenyl)-thiazole-4-carboxylic acid
Descripción general
Descripción
The compound “2-(4-Trifluoromethoxy-phenyl)-thiazole-4-carboxylic acid” appears to be a thiazole derivative. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring. The “4-Trifluoromethoxy-phenyl” group is a phenyl ring with a trifluoromethoxy (-OCF3) substituent, which is a strong electron-withdrawing group. The carboxylic acid (-COOH) group at the 4-position of the thiazole ring is a polar, acidic functional group.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a Hantzsch thiazole synthesis or a similar method, followed by the introduction of the 4-Trifluoromethoxy-phenyl group and the carboxylic acid group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The presence of the trifluoromethoxy group, which is highly electronegative, would likely have a significant effect on the electronic structure of the molecule, potentially affecting its reactivity. The carboxylic acid group could form hydrogen bonds with other molecules, influencing its physical properties and behavior in biological systems.Chemical Reactions Analysis
As a thiazole derivative, this compound might be expected to undergo reactions typical of thiazoles, such as nucleophilic substitution or electrophilic aromatic substitution, depending on the conditions. The carboxylic acid group could react to form esters, amides, or other derivatives.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the carboxylic acid group is polar and can form hydrogen bonds, which could make the compound more soluble in polar solvents like water. The trifluoromethoxy group is quite electronegative and could affect the compound’s reactivity.Aplicaciones Científicas De Investigación
-
Electrochromic Devices
- Field : Materials Science
- Application : 4-(Trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically and used as anodic materials for electrochromic devices .
- Method : The introduction of an electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels of these polymers .
- Results : The PTTPP film displays three various colors (grayish-yellow at 0 V, grayish-blue at 1.0 V, and bluish-violet at 1.4 V) from reduced to oxidized states. The optical contrast of PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP) electrodes are 24.5% at 1050 nm, 49.0% at 916 nm, and 53.8% at 1302 nm, respectively .
-
Chemical Synthesis
- Field : Chemistry
- Application : 4-Trifluoromethoxyphenylboronic acid is used in chemical synthesis .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
- Results : The outcomes would also depend on the specific synthesis, but the product is typically used due to its unique chemical properties .
-
Pharmaceutical Research
- Field : Pharmaceutical Sciences
- Application : Compounds with a 4-(Trifluoromethoxy)phenyl group are often used in pharmaceutical research due to their unique chemical properties .
- Method : The specific methods of application or experimental procedures would depend on the particular research being performed .
- Results : The outcomes would also depend on the specific research, but these compounds are typically used due to their unique chemical properties .
-
Material Science
- Field : Material Science
- Application : 4-(Trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically and their electrochromic behaviors were characterized .
- Method : The introduction of an electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels of these polymers .
- Results : The PTTPP film displays three various colors (grayish-yellow at 0 V, grayish-blue at 1.0 V, and bluish-violet at 1.4 V) from reduced to oxidized states .
-
Chemical Synthesis
- Field : Chemistry
- Application : (2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid is used in chemical synthesis .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
- Results : The outcomes would also depend on the specific synthesis, but the product is typically used due to its unique chemical properties .
-
Material Production
- Field : Material Science
- Application : 4-Trifluoromethoxyphenylboronic acid is used in the production of various materials .
- Method : The specific methods of application or experimental procedures would depend on the particular material being produced .
- Results : The outcomes would also depend on the specific material, but these compounds are typically used due to their unique chemical properties .
Safety And Hazards
Without specific data, it’s hard to say for certain, but like all chemicals, safe handling practices should be used to minimize risk. This includes avoiding inhalation, ingestion, or skin contact, and using appropriate personal protective equipment.
Direcciones Futuras
Thiazole derivatives are a topic of ongoing research in medicinal chemistry due to their presence in various biologically active compounds. Future research might explore the synthesis, reactivity, or biological activity of this compound or similar derivatives.
Please note that this is a general analysis based on the structure of the compound and the functional groups present. For a detailed and accurate analysis, specific experimental data and literature would be needed.
Propiedades
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3S/c12-11(13,14)18-7-3-1-6(2-4-7)9-15-8(5-19-9)10(16)17/h1-5H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFNYXNUAQRSFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Trifluoromethoxy-phenyl)-thiazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



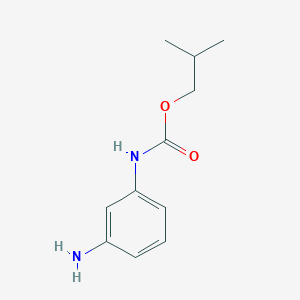
![(1-Cyclopropylethyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1420244.png)
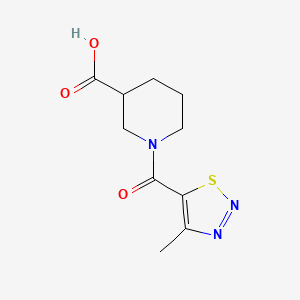
![2-[N-methyl-2-(1H-pyrazol-1-yl)propanamido]acetic acid](/img/structure/B1420246.png)
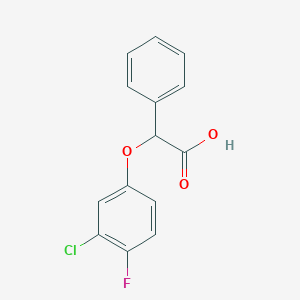
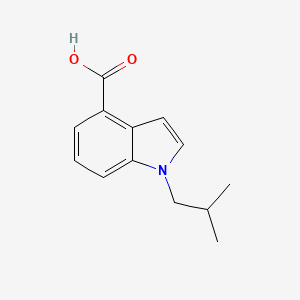
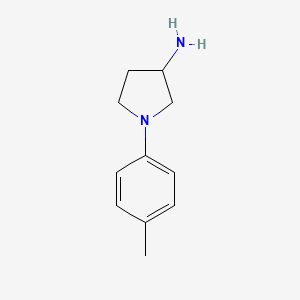
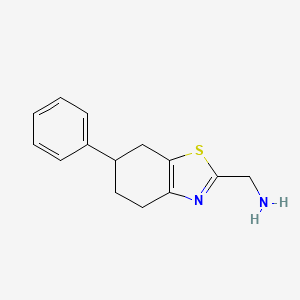
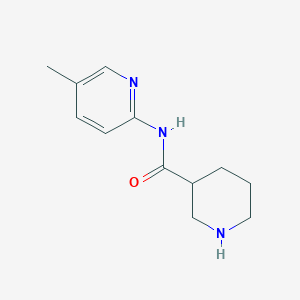
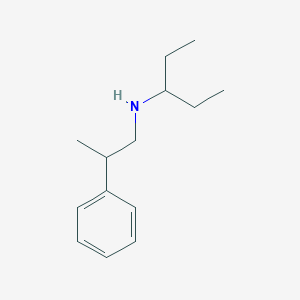
![2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid](/img/structure/B1420259.png)
![2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B1420262.png)
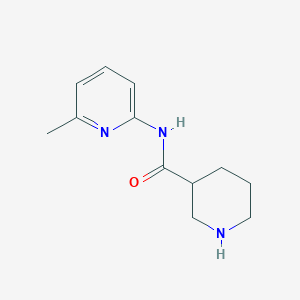
![3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one](/img/structure/B1420264.png)